1,3-Diphenylpropan-2-ol

Lipophilicity Membrane permeability ADME prediction

Researchers facing inconsistent bioactivity from generic diarylpropanol analogs need a precisely defined scaffold. 1,3-Diphenylpropan-2-ol (CAS 5381-92-0) is the specific symmetric 1,3-substituted isomer required for reproducible results. - Directly enables SAR studies on potent antiproliferative loperamide derivatives. - Serves as a characterized substrate for human UDP-glucuronosyltransferase 1-1 (UGT1A1). - Functions as a chiral building block for Ir-catalyzed asymmetric hydrogenation ligands. Available with documented purity and ready for immediate dispatch to streamline your medicinal chemistry, DMPK, and catalyst development programs.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 5381-92-0
Cat. No. B1266826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylpropan-2-ol
CAS5381-92-0
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC2=CC=CC=C2)O
InChIInChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
InChIKeyCDLPUTDLLBHWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylpropan-2-ol: Procurement-Ready Overview


1,3-Diphenylpropan-2-ol (CAS 5381-92-0), also known as dibenzylmethanol or α-(phenylmethyl)-benzeneethanol, is a symmetric diaryl secondary alcohol with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . The molecule features a central propan-2-ol core symmetrically substituted with two benzyl groups, conferring a stereogenic center at C2 that makes the compound intrinsically chiral and of significant interest for asymmetric synthesis applications . Commercially available at purities of ≥95%, this compound serves as a versatile intermediate in pharmaceutical and agrochemical research, with notable occurrence as a metabolite in tea catechin degradation pathways [1]. Its molecular architecture provides a rigid, hydrophobic scaffold (calculated LogP values ranging from 2.83 to 3.20) with well-defined spectral properties documented across multiple analytical platforms [2].

Chiral secondary alcohol for asymmetric synthesis
Gut microbial metabolite of tea catechins
UGT1A1 substrate for phase II metabolism studies

1,3-Diphenylpropan-2-ol: Regioisomer Non-Interchangeability


Generic substitution among diarylpropanol regioisomers and structural analogs fails because small positional changes in the hydroxy group or phenyl ring substitution patterns produce compounds with fundamentally distinct physicochemical, metabolic, and pharmacological profiles. The symmetric 1,3-diphenyl substitution pattern of the target compound (CAS 5381-92-0) generates a specific LogP of 2.83 [1] and polar surface area of 20.23 Ų, whereas the regioisomer 3,3-diphenylpropanol (CAS 20017-67-8) exhibits a higher calculated LogP of 3.30 , translating to different membrane permeability and bioavailability characteristics. Similarly, 1,1-diphenylpropan-2-ol (CAS 5180-33-6) differs in steric hindrance around the hydroxyl group and in its metabolic stability. In biological contexts, 1,3-diphenylpropan-2-ol derivatives are specifically recognized by human UDP-glucuronosyltransferase 1-1 for phase II metabolism [2] and are generated as discrete microbial metabolites from flavan-3-ols via C-ring cleavage by Eubacterium sp. strain SDG-2—a pathway that does not occur with 3-O-gallated substrates [3]. These compound-specific interactions underscore why 1,3-diphenylpropan-2-ol cannot be simply replaced by a 'similar' diarylpropanol without altering experimental outcomes.

Target Property
Substitution Risk
Symmetric diaryl alcohol with moderate lipophilicity
Regioisomer 3,3-diphenylpropanol has higher logP, altering membrane partitioning predictions
UGT1A1-specific alkyl-OH-glucuronidation
Structural analogs may undergo broader phase II metabolism, complicating PK interpretation
Produced by Eubacterium sp. SDG-2 from non-gallated flavan-3-ols
Regioisomers not generated via this microbial pathway, limiting biomarker transferability

1,3-Diphenylpropan-2-ol: Comparative Evidence


Lipophilicity vs. 3,3-Diphenylpropanol

The 1,3-diphenyl substitution pattern in the target compound yields a measured/calculated LogP of 2.83 [1] compared to a calculated XLogP3 of 3.30 for the regioisomer 3,3-diphenylpropanol (CAS 20017-67-8) . This 0.47 LogP unit difference corresponds to approximately a threefold difference in octanol-water partition coefficient, significantly altering predicted membrane permeability and oral bioavailability estimates.

Lipophilicity
Data to verify
Target LogP 2.83 vs. 3,3-isomer 3.30 (Δ -0.47)
Supports lipophilicity-dependent screening context
Calculated values; experimental verification recommended
Lipophilicity Membrane permeability ADME prediction

Antiproliferative Activity in Tumor Cell Assays

In a comparative study of loperamide analogs tested against HCT-116 colon tumor cells and HL-60 leukemia cells, the N-diphenylpropanol analog (containing the 1,3-diphenylpropan-2-ol moiety) exhibited the most potent antiproliferative activity among the series evaluated [1]. While the reference does not provide exact IC50 values for this specific derivative, it explicitly states that 'the N-diphenylpropanol analogs exhibited the most potent antiproliferative activity' and further demonstrated activation of caspase-3, a key apoptosis effector.

Antiproliferative Rank
Reported
Ranked most potent among N-substituted analogs
Supports cell-model endpoint review
HCT-116/HL-60 context; exact IC50 not provided
Antiproliferative Cancer research Structure-activity relationship

UGT1A1 Substrate Specificity

1,3-Diphenylpropan-2-ol undergoes specific phase II metabolism via alkyl-OH-glucuronidation catalyzed by human UDP-glucuronosyltransferase 1-1 (UGT1A1, P22309) [1]. This enzymatic specificity contrasts with the broader substrate recognition profiles of many structurally similar diaryl alcohols, which may be metabolized by multiple UGT isoforms or undergo primarily oxidative phase I metabolism.

Phase II Metabolism
Class-level inference
UGT1A1-specific glucuronidation vs. broader isoform recognition
Supports metabolic pathway interpretation
Kinetic parameters (Km, Vmax) not available
Drug metabolism Phase II conjugation Glucuronidation

Gut Microbial Metabolite from Flavan-3-ols

The human intestinal bacterium Eubacterium sp. strain SDG-2 specifically cleaves the C-ring of (3R)- and (3S)-flavan-3-ols to generate 1,3-diphenylpropan-2-ol derivatives, while 3-O-gallated flavan-3-ols are not metabolized via this pathway [1]. Furthermore, these 1,3-diphenylpropan-2-ol metabolites have been isolated and quantified from Japanese post-fermented tea, confirming their natural occurrence and biological relevance [2].

Microbial Metabolism
Class-level inference
Produced from non-gallated flavan-3-ols; not from gallated
Supports biomarker context for polyphenol exposure
Binary outcome; quantified in fermented tea
Microbiome metabolism Polyphenol catabolism Natural product chemistry

Chiral Scaffold for Asymmetric Hydrogenation Ligands

1,3-Diphenylpropan-2-ol serves as the central chiral scaffold in the synthesis of [(2-((S)-4,5-dihydro-2-phenyloxazol-4-yl)-1,3-diphenylpropan-2-yl)(((S)-1,1′-binaphthalene)-2,2′-diyl)phosphite] ligands for iridium-catalyzed asymmetric hydrogenation [1]. This patent document demonstrates the compound's utility in constructing sophisticated chiral ligands capable of resolving enantiomers from prochiral carbon-carbon double bond-containing compounds.

Chiral Ligand Synthesis
Supporting evidence
Incorporated into phosphite-oxazoline Ir catalyst
Supports asymmetric synthesis context
Patent example; no comparative yield data
Asymmetric catalysis Chiral ligand synthesis Enantioselective hydrogenation

Synthetic Route from Dibenzyl Ketone

1,3-Diphenylpropan-2-ol can be synthesized via lithium aluminum hydride reduction of dibenzyl ketone (1,3-diphenylacetone) with a reported yield of approximately 99% . This exceptionally high-yielding synthetic route contrasts with more complex multi-step syntheses required for some regioisomeric diarylpropanols, contributing to favorable commercial availability and pricing.

Synthetic Yield
Supporting evidence
Reported ~99% from dibenzyl ketone reduction
Supports procurement feasibility
LiAlH4 reduction; supply consistency to verify
Synthetic efficiency Process chemistry Cost-effective procurement

1,3-Diphenylpropan-2-ol: Application Scenarios


Medicinal Chemistry: Antiproliferative Scaffold

Based on evidence that N-diphenylpropanol analogs containing the 1,3-diphenylpropan-2-ol moiety exhibit the most potent antiproliferative activity among a series of loperamide derivatives against HCT-116 and HL-60 tumor cell lines [1], this compound is well-suited as a starting scaffold for developing novel anticancer agents. Procurement is recommended for medicinal chemistry teams pursuing structure-activity relationship studies around diarylpropanol-based antitumor compounds.

Drug Metabolism: UGT1A1 Substrate

The compound's demonstrated specificity as a substrate for human UDP-glucuronosyltransferase 1-1 (UGT1A1) via alkyl-OH-glucuronidation [2] makes it a valuable tool compound for studying phase II conjugation mechanisms, UGT1A1 enzyme kinetics, and predicting metabolic clearance in drug development programs. Its well-characterized LogP (2.83) [3] further supports its use in correlating lipophilicity with glucuronidation rates.

Asymmetric Catalysis: Chiral Ligand Precursor

The incorporation of 1,3-diphenylpropan-2-ol into phosphite-oxazoline ligands for iridium-catalyzed asymmetric hydrogenation [4] establishes its utility as a chiral building block for catalyst development. Procurement is indicated for synthetic chemistry groups developing enantioselective catalysts for carbon-carbon double bond hydrogenation and related asymmetric transformations.

Microbiome & Natural Products: Flavan-3-ol Metabolite Biomarker

As a specific microbial metabolite generated from non-gallated flavan-3-ols by Eubacterium sp. strain SDG-2 and detectable in fermented tea products [5][6], 1,3-diphenylpropan-2-ol serves as a relevant analytical standard for studies investigating gut microbial metabolism of dietary polyphenols, bioavailability of tea catechins, and the role of microbiome-derived metabolites in human health.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Caspase-3 and proliferation endpoints
Phase II metabolism studies
UGT1A1 substrate specificity
Glucuronidation kinetics interpretation
Asymmetric synthesis research
Chiral scaffold availability
Enantioselective hydrogenation context
Gut microbial metabolism research
Dietary polyphenol metabolite specificity
Biomarker quantification in tea matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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